molecular formula C26H35N5O2S B2808979 N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223968-84-0

N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2808979
CAS No.: 1223968-84-0
M. Wt: 481.66
InChI Key: IIVFAUUPVXVCRO-UHFFFAOYSA-N
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Description

N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C26H35N5O2S and its molecular weight is 481.66. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds with similar structures have been synthesized and evaluated for their potential as anticancer agents. For instance, Abdelhamid et al. (2016) synthesized a series of 3-heteroarylindoles, including compounds with pyrimidine and triazole rings, and evaluated them against the MCF-7 human breast carcinoma cell line. Many of these compounds showed moderate to high anticancer activity, highlighting the therapeutic potential of such chemical structures in oncology Abdelhamid et al., 2016.

Antimicrobial Applications

The antimicrobial potential of related compounds has also been a focus of research. Gomha et al. (2018) described the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities. Some derivatives exhibited mild activities against bacterial and fungal species, suggesting the utility of these compounds in addressing microbial infections Gomha et al., 2018.

Synthesis Methodologies

The development of new synthetic methodologies for such compounds is also a significant area of research. Hassneen and Abdallah (2003) detailed routes for synthesizing pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, illustrating the versatility and adaptability of synthetic chemistry in creating complex molecules that may have therapeutic relevance Hassneen & Abdallah, 2003.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2S/c1-2-3-9-30-24(33)23-20(6-10-34-23)31-21(28-29-25(30)31)4-5-22(32)27-8-7-26-14-17-11-18(15-26)13-19(12-17)16-26/h6,10,17-19H,2-5,7-9,11-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVFAUUPVXVCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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